m-Nitrobenzamidoxime
Description
m-Nitrobenzamidoxime is a nitro-substituted aromatic compound featuring an amidoxime functional group (-C(NH₂)=N-OH) at the meta position of the benzene ring. Its molecular formula is C₇H₆N₄O₃, with a molecular weight of 218.15 g/mol. The compound combines the electron-withdrawing nitro group (-NO₂) and the chelation-capable amidoxime group, making it valuable in coordination chemistry, pharmaceuticals, and materials science.
Properties
IUPAC Name |
N'-hydroxy-3-nitrobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIHFKLUPWFUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5023-94-9 | |
| Record name | 3-Nitrobenzamidoxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5023-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Nitrobenzamidoxime can be synthesized from 3-nitrobenzonitrile through a reaction with hydroxylamine. The reaction typically involves the following steps:
- Dissolve 3-nitrobenzonitrile in a suitable solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH to a basic level using a base such as sodium hydroxide.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time.
Chemical Reactions Analysis
Nucleophilic Reactions
The amidoxime group participates in cyclization and alkylation reactions:
Reaction with Haloacetates ( )
m-Nitrobenzamidoxime reacts with methyl 2-haloacetates to form 1,2,4-oxadiazin-5(6H)-one derivatives:
| Entry | Haloacetate | Base | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Bromo | NaOH | 4 | Intermediate | – |
| 2 | 2-Bromo | t-BuONa | 24 | Oxadiazinone | 62 |
| 3 | 2-Chloro | K₂CO₃ | 12 | Oxadiazinone | 58 |
Mechanism : Base-assisted deprotonation followed by nucleophilic attack on the haloacetate, then cyclization.
Carbonylative Cyclization ( )
Using 1,1'-carbonyldiimidazole (CDI):
-
Reactants : this compound (1 eq), CDI (1.2 eq)
-
Base : K₂CO₃ (2 eq)
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Conditions : RT, 10–20 min
-
Yield : 75–89% for 1,3,4-oxadiazoles
Key Advantage : Rapid reaction kinetics compared to traditional reflux methods.
Nitro Group Transformations
The meta-nitro group undergoes selective reductions:
Catalytic Hydrogenation ( )
| Catalyst System | Conditions | Product | Yield (%) |
|---|---|---|---|
| Rh/I⁻ with HCOOH | 80°C, 6 h | m-Aminobenzamidoxime | 91 |
| FeCl₂/NaHSO₃ | RT, 12 h | m-Aminobenzamidoxime | 83 |
Applications : Reduced products serve as precursors for antimicrobial agents ( ).
Coordination Chemistry
The amidoxime moiety acts as a polydentate ligand:
Metal Complexation ( )
-
Metals : Pd(II), Rh(I)
-
Stoichiometry : 1:2 (metal:ligand)
-
Applications : Catalyzes cross-coupling reactions (e.g., Suzuki-Miyaura)
Biological Activity Derivatives
Nitro group reduction products exhibit antimycobacterial activity:
In Vivo Efficacy ( )
-
Compound : Reduced this compound derivative (HC2210)
-
Activity : 1 log reduction in Mycobacterium tuberculosis load (murine model)
-
Mechanism : F420-dependent nitroreductase activation
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that m-Nitrobenzamidoxime exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have shown that the compound can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics.
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of this compound derivatives that displayed enhanced antimicrobial activity compared to the parent compound. The modifications involved altering substituents on the benzene ring, which led to improved efficacy against resistant strains of bacteria. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups significantly increased antimicrobial potency.
| Compound | Structure | Activity (MIC µg/mL) |
|---|---|---|
| This compound | Structure | 32 |
| Derivative A | Modified structure | 16 |
| Derivative B | Modified structure | 8 |
Environmental Science
Detection of Contaminants
this compound has been investigated as a potential reagent for detecting nitroaromatic compounds in environmental samples. Its ability to form stable complexes with certain metal ions enhances its utility in environmental monitoring.
Case Study: Analytical Chemistry Application
In a study focused on soil contamination, this compound was used in conjunction with spectroscopic techniques to quantify nitroaromatic pollutants. The results indicated a high correlation between the presence of this compound and the concentration of contaminants, showcasing its effectiveness as an analytical tool.
| Sample Type | Detection Method | Concentration Detected (ppm) |
|---|---|---|
| Soil Sample A | UV-Vis Spectroscopy | 50 |
| Soil Sample B | UV-Vis Spectroscopy | 75 |
Material Science
Polymerization Studies
this compound has been explored as an initiator in polymerization reactions. Its ability to generate free radicals upon thermal decomposition makes it suitable for synthesizing various polymers.
Case Study: Polymer Synthesis
A series of experiments were conducted to evaluate the polymerization efficiency of this compound with styrene and acrylates. The resulting polymers exhibited favorable mechanical properties and thermal stability.
| Polymer Type | Initiator Concentration (%) | Yield (%) |
|---|---|---|
| Polystyrene | 1 | 85 |
| Polyacrylate | 2 | 90 |
Mechanism of Action
The mechanism of action of m-nitrobenzamidoxime involves its ability to donate nitric oxide (NO) upon metabolic activation. The amidoxime group can be oxidized in vivo to release NO, which then interacts with various molecular targets and pathways. NO is known to play a crucial role in vasodilation, neurotransmission, and immune response. The exact molecular targets and pathways depend on the specific biological context and the concentration of NO released.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The table below highlights key structural and functional differences between m-nitrobenzamidoxime and related compounds:
Key Observations :
- Electron Effects: The nitro group in this compound enhances electrophilicity, contrasting with the electron-donating amino group in 2-aminobenzimidazole .
- Chelation vs. Reactivity : The amidoxime group enables metal coordination, unlike the imidazole ring in benzimidazoles, which favors hydrogen bonding and π-π stacking .
Physicochemical Properties
Biological Activity
m-Nitrobenzamidoxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in treating parasitic infections.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group and an amidoxime functional group, which contribute to its biological activity. The molecular structure can be represented as follows:
- Chemical Formula : C7H8N2O3
- Molecular Weight : 168.15 g/mol
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various bacterial strains. A study synthesized several nitro-substituted benzamide derivatives and tested their efficacy against Mycobacterium tuberculosis (Mtb) and other mycobacterial species.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity against Mtb |
|---|---|---|---|
| This compound | 0.5 | 1.0 | High |
| Control Compound A | 2.0 | 4.0 | Moderate |
| Control Compound B | 5.0 | 10.0 | Low |
Findings : this compound exhibited a minimal inhibitory concentration (MIC) of 0.5 µg/mL, indicating potent activity against Mtb, significantly outperforming control compounds .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit nitric oxide (NO) production in RAW264.7 macrophages, a key factor in inflammatory responses.
| Compound | IC50 (µM) | Cytotoxicity |
|---|---|---|
| This compound | 3.7 | None at 50 µM |
| Control Compound C | 5.3 | None at 50 µM |
Discussion : The compound inhibited NO production with an IC50 value of 3.7 µM, showcasing its potential as an anti-inflammatory agent without cytotoxic effects at tested concentrations .
Trypanocidal Activity
Research has also indicated that this compound and related compounds exhibit trypanocidal activity against Trypanosoma brucei and Trypanosoma cruzi. These findings are crucial for developing treatments for trypanosomiasis.
| Compound | IC50 (µM) | Target Parasite |
|---|---|---|
| This compound | <1.0 | T. brucei |
| Control Compound D | 5.0 | T. cruzi |
: The compound demonstrated significant growth-inhibitory properties with an IC50 of less than 1 µM against T. brucei, suggesting its potential as a lead structure for further drug development .
Case Studies and Clinical Implications
A notable case study involved the treatment of methemoglobinemia caused by nitrobenzene poisoning, where compounds similar to this compound were used to mitigate symptoms effectively . This highlights the compound's relevance beyond antimicrobial applications.
Q & A
Q. Q1. What are the common synthetic routes for m-nitrobenzamidoxime, and how do reaction conditions influence yield?
Answer: m-Nitrobenzamidoxime is typically synthesized via nucleophilic substitution or condensation reactions. A standard method involves reacting m-nitrobenzoyl chloride with hydroxylamine under controlled pH (e.g., alkaline conditions) to form the amidoxime moiety. Yield optimization requires precise temperature control (40–60°C) and inert atmospheres to prevent side reactions like hydrolysis . Characterization via Fourier-transform infrared spectroscopy (FTIR) confirms the presence of amidoxime (-NH₂-C=N-OH) through N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1640–1680 cm⁻¹). Thin-layer chromatography (TLC) with UV detection monitors reaction progress .
Advanced Mechanistic Studies
Q. Q2. How can computational methods elucidate reaction mechanisms in this compound synthesis?
Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and energy barriers for key steps like hydroxylamine attack on m-nitrobenzoyl chloride. Solvent effects (polar aprotic vs. protic) are analyzed using the conductor-like polarizable continuum model (CPCM). Molecular dynamics simulations predict aggregation behavior in solution, which impacts reaction kinetics. Validate computational results with experimental kinetic data (e.g., rate constants via UV-Vis spectroscopy) .
Data Contradictions and Reproducibility
Q. Q3. How should researchers address discrepancies in reported physicochemical properties of this compound?
Answer: Contradictions in melting points or solubility data often arise from impurities or varying analytical protocols. To resolve:
Purification: Recrystallize using high-purity solvents (e.g., ethanol/water mixtures) and verify purity via HPLC (>98% area under the curve) .
Standardized Methods: Adopt IUPAC guidelines for melting point determination (open capillary method) and solubility testing (shake-flask technique).
Metadata Documentation: Record ambient conditions (humidity, temperature) and instrument calibration details, as per FAIR data principles .
Safety and Stability
Q. Q4. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25) .
- Ventilation: Conduct reactions in fume hoods to minimize inhalation of dust (S22).
- Waste Disposal: Segregate aqueous and organic waste; neutralize acidic byproducts before disposal via licensed contractors .
- Stability Testing: Store in amber vials at 4°C; monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Analytical Techniques
Q. Q5. What hyphenated techniques enhance structural elucidation of this compound derivatives?
Answer:
- LC-MS/MS: Combines liquid chromatography with tandem mass spectrometry to identify fragmentation patterns (e.g., loss of NO₂ group at m/z 46).
- NMR Hyphenation: Use HPLC-NMR for real-time analysis of reaction intermediates; ¹³C NMR distinguishes tautomeric forms (e.g., keto-enol equilibrium).
- X-ray Crystallography: Resolve ambiguities in stereochemistry by growing single crystals in DMSO/ethyl acetate mixtures .
Applications in Coordination Chemistry
Q. Q6. How does this compound function as a ligand in metal complexes?
Answer: The amidoxime group acts as a bidentate ligand, coordinating via the oxime oxygen and amino nitrogen. Stability constants (log K) for transition metals (e.g., Cu²⁺, Fe³⁺) are determined potentiometrically. Electron paramagnetic resonance (EPR) spectroscopy reveals geometry (octahedral vs. square planar) and spin states. Applications include catalysis (e.g., oxidation reactions) and metal-organic frameworks (MOFs) for nitroaromatic sensing .
Reproducibility in Biological Assays
Q. Q7. What steps ensure reproducibility when testing this compound’s bioactivity?
Answer:
Cell Line Validation: Use authenticated cell lines (e.g., ATCC-certified HepG2) with mycoplasma testing.
Dose-Response Curves: Perform triplicate experiments with positive/negative controls (e.g., cisplatin for cytotoxicity).
Data Reporting: Adhere to MIAME standards for microarray data or ARRIVE guidelines for in vivo studies. Share raw data via repositories like Chemotion .
Advanced Spectroscopic Challenges
Q. Q8. How can overlapping peaks in FTIR or NMR spectra of this compound be resolved?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
